Fluvoxamino alcohol/Desmethylfluvoxamine
Description
Fluvoxamino alcohol and desmethylfluvoxamine are key metabolites of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine, a drug primarily used to treat major depressive disorder (MDD) and obsessive-compulsive disorder (OCD). Fluvoxamine undergoes extensive hepatic metabolism, with its aliphatic methoxyl group being a primary site of modification. In animal studies, fluvoxamino alcohol (a glucuronidated alcohol derivative) was identified as a major metabolite in mice, while desmethylfluvoxamine (a demethylated derivative) is observed in human metabolic pathways .
Properties
Molecular Formula |
C14H19F3N2O2 |
|---|---|
Molecular Weight |
304.31 g/mol |
IUPAC Name |
5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentan-1-ol |
InChI |
InChI=1S/C14H19F3N2O2/c15-14(16,17)12-6-4-11(5-7-12)13(3-1-2-9-20)19-21-10-8-18/h4-7,20H,1-3,8-10,18H2 |
InChI Key |
GCSLDHTZSDNYEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=NOCCN)CCCCO)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Demethylation of Fluvoxamine to Obtain Desmethylfluvoxamine
One of the key steps in preparing fluvoxamino alcohol is the selective demethylation of fluvoxamine. According to a study published in the Journal of Labelled Compounds and Radiopharmaceuticals (1997), the demethylation is achieved using trimethyliodosilane, which effectively removes the methyl group from the methoxy substituent on the aromatic ring to yield the hydroxy derivative (desmethylfluvoxamine).
- Conversion of fluvoxamine maleate to free base: The pharmaceutical salt form is first converted into the free base to facilitate further chemical transformations.
- Demethylation: Treatment of the free base with trimethyliodosilane under controlled conditions leads to cleavage of the methyl ether bond, yielding 5-hydroxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone-O-[2-(tert-butoxycarbonylamino)ethyl]oxime, a protected form of desmethylfluvoxamine.
- Protection and deprotection: The amino group is protected using di-tert-butyl dicarbonate (BOC group) to prevent side reactions during synthesis. After demethylation, the protective group is removed using trifluoroacetic acid to obtain the free desmethylfluvoxamine.
Preparation of Fluvoxamine Maleate as a Precursor
Several patents describe the preparation of fluvoxamine maleate, which is a key precursor for desmethylfluvoxamine synthesis. For example, the Chinese patent CN101654419A (2009) details a method starting from p-trifluoromethylbenzoic acid, which is converted into N-methyl-N-methoxy-p-trifluoromethylbenzamide (Weinreb amide), then reacted with 4-methoxybutyl magnesium halide to form 5-methoxy-1-(4-trifluoromethylphenyl)pentanone, a key intermediate.
This intermediate is further processed to fluvoxamine maleate through amination and salt formation steps.
Salt Formation and Crystallization of Fluvoxamine Maleate
Patent CN116947691A (2023) provides an optimized method for preparing fluvoxamine maleate, which can be used as a starting material for desmethylfluvoxamine:
- Reaction conditions: Fluvoxamine oxime is reacted with 2-chloroethylamine hydrochloride in n-butanol with sodium hydroxide at 30-35 °C for 2 hours.
- Salt formation: Maleic acid is added to the organic phase at 20-30 °C to form fluvoxamine maleate salt.
- Crystallization: The crude salt is dissolved in water, pH adjusted to 5.0-6.0 using sodium carbonate, cooled to 10-15 °C, and crystallized to obtain pure fluvoxamine maleate.
This process ensures high yield and purity, providing a reliable precursor for further demethylation to desmethylfluvoxamine.
Comparative Analysis of Preparation Methods
| Preparation Aspect | Method Using Trimethyliodosilane (Ref. 2) | Method Using Weinreb Amide Intermediate (Ref. 1) | Salt Formation and Crystallization (Ref. 3) |
|---|---|---|---|
| Starting Material | Fluvoxamine maleate (free base) | p-Trifluoromethylbenzoic acid | Fluvoxamine oxime |
| Key Reaction | Demethylation with trimethyliodosilane | Amidation to Weinreb amide, then Grignard reaction | Amination with 2-chloroethylamine hydrochloride |
| Protection Strategy | BOC protection of amino group | Not specified | Not specified |
| Reaction Temperature | Mild conditions (room temp to 40 °C) | 60-80 °C for amidation | 30-35 °C for amination |
| Yield | High purity desmethyl product (>98%) | Up to 46% yield for fluvoxamine intermediate | Optimized for high yield and purity |
| Environmental Considerations | Uses trifluoroacetic acid for deprotection | Avoids catalysts, environmentally friendly | Controlled pH and temperature for crystallization |
| Application | Radiolabelled fluvoxamine synthesis | Industrial fluvoxamine synthesis | Industrial scale fluvoxamine maleate preparation |
In-Depth Research Findings and Notes
- The use of trimethyliodosilane for demethylation is highly selective and mild, preserving other functional groups and allowing subsequent radiolabeling for PET imaging applications.
- The Weinreb amide intermediate route offers a robust synthetic pathway with fewer side products and avoids catalysts, reducing environmental impact.
- The salt formation and crystallization process is critical for obtaining pharmaceutical-grade fluvoxamine maleate, which can then be converted to desmethylfluvoxamine by demethylation.
- Reaction parameters such as temperature, molar ratios, and pH are optimized to maximize yield and purity, as demonstrated in patent CN116947691A.
Summary Table of Key Preparation Steps for Desmethylfluvoxamine
| Step No. | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Conversion of fluvoxamine maleate to free base | Standard base extraction | Free base of fluvoxamine |
| 2 | Demethylation | Trimethyliodosilane, mild conditions | Desmethylfluvoxamine (fluvoxamino alcohol) |
| 3 | Amino group protection | Di-tert-butyl dicarbonate (BOC) | Protected intermediate |
| 4 | Deprotection | Trifluoroacetic acid | Free desmethylfluvoxamine |
| 5 | Purification and crystallization | Solvent extraction, pH adjustment | Pure desmethylfluvoxamine |
Chemical Reactions Analysis
Types of Reactions: Desmethyl Fluvoxamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) primarily used to treat obsessive-compulsive disorder (OCD) and depression associated with mood disorders . It is also sometimes used in the treatment of body dysmorphic disorder and anxiety . The precise mechanism behind its antidepressant and antiobsessive-compulsive actions is thought to be related to its ability to inhibit the uptake of serotonin in CNS neurons .
Fluvoxamine and Alcohol Interactions
Studies suggest that fluvoxamine does not significantly interact with alcohol or exacerbate alcohol-related cognitive impairment . One study indicated that fluvoxamine did not alter the pharmacokinetics of intravenous alcohol . Compared to a placebo, alcohol slightly increased the rate of fluvoxamine absorption, but the overall exposure to fluvoxamine remained unchanged . While alcohol impairs cognitive function, fluvoxamine did not amplify these effects and, in some instances, seemed to reverse or reduce their duration .
However, it is generally advised to avoid drinking alcohol while taking fluvoxamine . Alcohol can intensify the nervous system side effects of fluvoxamine, such as dizziness, drowsiness, and difficulty concentrating .
Effects on Alcohol Consumption
Research has explored fluvoxamine's potential in reducing alcohol consumption . Animal studies have demonstrated that serotonin reuptake inhibitors like fluvoxamine can reduce alcohol consumption, even in alcohol-preferring rat strains . Clinical studies have also suggested that these inhibitors may be useful in reducing alcohol intake in early-stage problem drinkers . The proposed mechanism is that serotonin enhancement reduces the positive reinforcement properties of alcohol, leading to an anti-craving effect .
However, a study on alcohol-dependent patients found a trend for those treated with fluvoxamine to fare worse than those on placebo in terms of abstinence and relapse . Subgroup analysis revealed that certain types of alcohol-dependent individuals, particularly those with early-onset or Type II alcoholism (characterized by impulsivity), may relapse more frequently with fluvoxamine treatment . This suggests that impulsivity in early-onset or Type II patients might be accentuated by serotonin enhancement .
Other Applications and Considerations
Fluvoxamine has also been investigated for its potential role in treating COVID-19 .
General precautions while taking fluvoxamine:
- Fluvoxamine can cause drowsiness, impaired thinking, blurred vision, or poor muscle control. Patients should be aware of these potential effects before driving or operating machinery .
- It's important to consult with a doctor before abruptly discontinuing fluvoxamine to minimize withdrawal symptoms .
- Fluvoxamine may increase the risk of bleeding, especially when taken with other blood-thinning medications like aspirin, NSAIDs, or warfarin .
- Hyponatremia (low sodium levels in the blood) is a potential side effect. Patients should seek medical attention if they experience symptoms like confusion, difficulty concentrating, headaches, memory problems, weakness, or unsteadiness .
Mechanism of Action
Desmethyl Fluvoxamine exerts its effects by inhibiting the reuptake of serotonin at the sodium-dependent serotonin transporter (SERT) on the neuronal membrane. This enhances the action of serotonin on 5HT1A autoreceptors, leading to increased serotoninergic neurotransmission . Additionally, it acts as an agonist for the sigma-1 receptor, which modulates inflammation and has neuroprotective effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Metabolic Comparisons
Desmethylfluvoxamine shares structural similarities with other desmethylated metabolites of SSRIs, such as norfluoxetine (desmethylfluoxetine), desmethylsertraline, and O-desmethylvenlafaxine. These compounds are generated via cytochrome P450 (CYP)-mediated demethylation, primarily involving CYP2D6 and CYP3A4 .
Key Findings :
- Activity: Unlike norfluoxetine and O-desmethylvenlafaxine, desmethylfluvoxamine is pharmacologically inactive, reducing its direct therapeutic or adverse effects .
- Enzyme Specificity : Fluvoxamine’s metabolism is less dependent on CYP2D6 compared to fluoxetine or venlafaxine, making it less susceptible to genetic polymorphisms .
- Half-Life: Desmethylfluvoxamine’s short half-life contrasts with norfluoxetine’s extended activity, underscoring differences in drug accumulation risks .
Pharmacogenetic Variability
CYP2D6 polymorphisms significantly affect fluvoxamine’s metabolism. In patients with CYP2D6 poor metabolizer (PM) phenotypes, fluvoxamine plasma levels increase by 30–50%, while its metabolite fluvoxamino acid (a carboxylic acid derivative) decreases. This contrasts with fluoxetine, where PM phenotypes lead to elevated norfluoxetine levels and prolonged serotonergic effects .
Analytical Detection
Desmethylfluvoxamine and related metabolites are detectable via HPLC-MS methods, similar to other antidepressants. In environmental studies, fluvoxamine and its metabolites have been identified in wastewater, though at lower concentrations compared to sertraline or citalopram .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
